N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-(1-benzofuran-2-ylcarbonyl)-N’-(5-chloro-2-methoxyphenyl)thiourea: is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a benzofuran moiety and a chlorinated methoxyphenyl group, linked through a thiourea bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-2-ylcarbonyl)-N’-(5-chloro-2-methoxyphenyl)thiourea typically involves the reaction of 1-benzofuran-2-carbonyl chloride with 5-chloro-2-methoxyaniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and monitoring of reaction progress ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzofuran-2-ylcarbonyl)-N’-(5-chloro-2-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and coatings.
Mechanism of Action
The mechanism by which N-(1-benzofuran-2-ylcarbonyl)-N’-(5-chloro-2-methoxyphenyl)thiourea exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzofuran and chlorinated methoxyphenyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzofuran-2-ylcarbonyl)-N’-(4-chlorophenyl)thiourea
- N-(1-benzofuran-2-ylcarbonyl)-N’-(3-methoxyphenyl)thiourea
- N-(1-benzofuran-2-ylcarbonyl)-N’-(5-bromo-2-methoxyphenyl)thiourea
Uniqueness
N-(1-benzofuran-2-ylcarbonyl)-N’-(5-chloro-2-methoxyphenyl)thiourea is unique due to the presence of both the benzofuran and chlorinated methoxyphenyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H13ClN2O3S |
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Molecular Weight |
360.8 g/mol |
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O3S/c1-22-14-7-6-11(18)9-12(14)19-17(24)20-16(21)15-8-10-4-2-3-5-13(10)23-15/h2-9H,1H3,(H2,19,20,21,24) |
InChI Key |
HROVWACTORPILA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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